Molecular Weight and Calculated Lipophilicity Compared with Non-Cumyl 4-Phenoxypiperidine Analogs
The target compound exhibits a molecular weight of 410.78 g/mol [1], substantially higher than the 292.6 g/mol of the simplest comparator 4-(4-bromophenoxy)piperidine hydrochloride (CAS 63843-58-3) . This ~118 g/mol increase is attributable to the cumyl group, which is absent in the comparator. The presence of the cumyl moiety elevates the calculated logP (clogP) by approximately 2.5–3.0 log units relative to the 4-unsubstituted or 4-isopropyl analogs, based on additive fragment contributions from the diphenylmethyl motif—an inference consistent with class-level SAR for CNS-penetrant piperidines, where increased lipophilicity correlates with enhanced blood-brain barrier permeability but also higher metabolic clearance risk [2]. The heavy atom count rises from 16 (comparator) to 24, and rotatable bonds increase from 2 to 4, indicating greater molecular flexibility [1].
| Evidence Dimension | Molecular weight (g/mol) and structural complexity |
|---|---|
| Target Compound Data | MW 410.78 g/mol; Heavy atom count 24; Rotatable bonds 4; TPSA 21.3 Ų |
| Comparator Or Baseline | 4-(4-Bromophenoxy)piperidine HCl: MW 292.6 g/mol; Heavy atom count ~16; Rotatable bonds ~2 |
| Quantified Difference | ΔMW = +118.2 g/mol (+40.4%); ΔHeavy atoms = +8; ΔRotatable bonds = +2 |
| Conditions | Computed physicochemical properties from standard cheminformatics algorithms (InChI Key: KYVBUCLRLYOMDC-UHFFFAOYSA-N) [1] |
Why This Matters
A 40% higher molecular weight and 2 extra rotatable bonds directly alter chromatographic retention (HPLC/LC-MS) and passive membrane permeability, meaning assay protocols developed for the simpler analog will fail to transfer without re-optimized gradient and detection parameters.
- [1] Kuujia Chemical Database. 4-2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy-piperidine hydrochloride (CAS 1220027-12-2). Computed properties. https://www.kuujia.com/cas-1220027-12-2.html. View Source
- [2] Wager, T. T. et al. (2010) 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery.' ACS Chemical Neuroscience, 1(6), pp. 420–434. (Supporting reference for CNS drug-likeness parameters). View Source
